molecular formula C15H22N2O4S B5091452 N-butyl-3-(morpholine-4-sulfonyl)benzamide

N-butyl-3-(morpholine-4-sulfonyl)benzamide

Cat. No.: B5091452
M. Wt: 326.4 g/mol
InChI Key: NIVYAALFVMTPII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-3-(morpholine-4-sulfonyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a butyl group, a morpholine ring, and a sulfonyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-(morpholine-4-sulfonyl)benzamide typically involves the reaction of 3-(morpholine-4-sulfonyl)benzoic acid with n-butylamine. The reaction is carried out in the presence of a coupling agent such as carbodiimide, which facilitates the formation of the amide bond. The reaction is usually performed in an aqueous medium to ensure the solubility of the reactants and products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzamides .

Scientific Research Applications

N-butyl-3-(morpholine-4-sulfonyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-butyl-3-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N-butylbenzamide: Similar in structure but lacks the morpholine and sulfonyl groups.

    N-(2-Hydroxyethyl)-3-(morpholine-4-sulfonyl)benzamide: Contains a hydroxyethyl group instead of a butyl group.

    N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide: Contains additional halogen substituents.

Uniqueness

N-butyl-3-(morpholine-4-sulfonyl)benzamide is unique due to the presence of the butyl group, morpholine ring, and sulfonyl group, which confer specific chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-butyl-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-2-3-7-16-15(18)13-5-4-6-14(12-13)22(19,20)17-8-10-21-11-9-17/h4-6,12H,2-3,7-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVYAALFVMTPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.